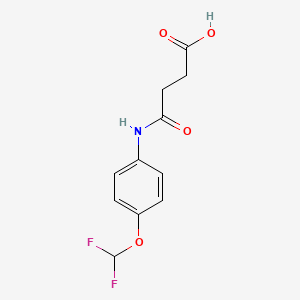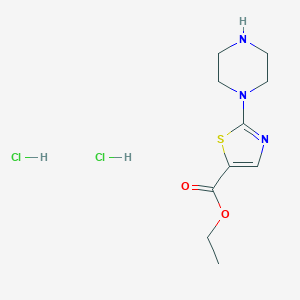![molecular formula C20H18FN3OS B3010518 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide CAS No. 396720-35-7](/img/structure/B3010518.png)
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide is a synthetic molecule that appears to be designed for potential therapeutic applications, possibly in the realm of cancer treatment. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with antitumor activities. For instance, paper discusses a series of 2-phenylbenzothiazoles with potent antitumor properties, particularly 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which shows selective inhibitory activity against various cancer cell lines. Paper describes the synthesis and anticancer activity of fluoro-substituted benzo[b]pyran derivatives. These papers suggest a broader context in which fluorinated compounds and heterocyclic structures are of significant interest in the development of new anticancer agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For example, the synthesis of benzothiazole derivatives in paper is achieved through the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions. Similarly, the fluoro-substituted benzo[b]pyran derivatives in paper are synthesized through condensation reactions followed by further transformations into pyrazole and pyrimidine thione derivatives. These methods suggest that the synthesis of this compound would likely involve a series of condensation, cyclization, and functionalization reactions to construct the complex heterocyclic system and introduce the fluorobenzamide moiety.
Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a thieno[3,4-c]pyrazole core, a dimethylphenyl group, and a fluorobenzamide moiety. The presence of fluorine is noteworthy as it often contributes to the biological activity of pharmaceuticals by affecting their metabolic stability and lipophilicity . The thieno[3,4-c]pyrazole core is a heterocyclic structure that may be involved in interactions with biological targets, while the dimethylphenyl group could contribute to the compound's hydrophobic interactions.
Chemical Reactions Analysis
The chemical reactivity of such a compound would be influenced by its functional groups. The amide group could participate in hydrogen bonding, while the aromatic systems may undergo electrophilic substitution reactions. The presence of a fluorine atom could affect the compound's reactivity by influencing the electron density of adjacent aromatic rings. The synthesis papers do not provide specific reactions for the compound , but they do suggest that similar compounds can undergo a variety of chemical transformations, which could be applicable in further derivatization or in the compound's mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a heterocyclic core would likely result in a compound with significant lipophilicity, which could affect its solubility and distribution in biological systems. The fluorine atom could enhance the compound's metabolic stability, making it a potentially more durable therapeutic agent . The exact physical properties such as melting point, solubility, and crystallinity would require empirical determination.
Aplicaciones Científicas De Investigación
Antipsychotic Potential
A study on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which are structurally related to N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide, found potential antipsychotic effects. These compounds, including one metabolized to a similar fluorobenzamide derivative, exhibited antipsychotic-like profiles in behavioral animal tests. Notably, they did not interact with dopamine receptors, unlike standard antipsychotic drugs (Wise et al., 1987).
Anticancer Activity
Research on compounds structurally akin to this compound has shown promising results in anticancer studies. For instance, a novel fluoro substituted Benzo[b]pyran demonstrated anti-lung cancer activity. This indicates the potential of similar fluorobenzamide derivatives in cancer treatment (Hammam et al., 2005). Another study on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide analogues, which are structurally related, also showed significant anticancer activity, particularly against leukemia and melanoma cell lines (Ahsan, 2012).
Synthesis of Antitumor Agents
The synthesis of antitumor agents involving compounds similar to this compound has been explored. A study on the synthesis of PMX 610, a potent antitumor benzothiazole derivative, highlights the relevance of such compounds in developing new antitumor medications (Mondal et al., 2014).
Fluorescent Chemosensors
Pyrazoline derivatives, related to the compound , have been used as fluorescent chemosensors for metal ion detection. This suggests the potential application of this compound in the field of chemical sensing and environmental monitoring (Khan, 2020).
Structural Characterization
The structural characterization of similar compounds has been a significant area of research. For instance, a study on the structural and spectroscopic characterisation of p-nitrobenzamide compounds provides insights into the molecular geometry and properties of such molecules, which can be vital for understanding the behavior of this compound (Arslan et al., 2015).
Propiedades
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c1-12-6-7-18(13(2)8-12)24-19(16-10-26-11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJUJFOKBMINGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B3010435.png)


![Sodium 1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3010440.png)
![2-[[5-(Phenoxymethyl)furan-2-carbonyl]amino]butanedioic acid](/img/structure/B3010441.png)



![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)
![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)
